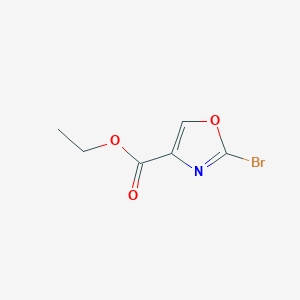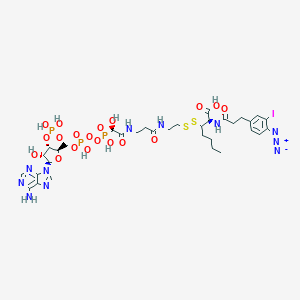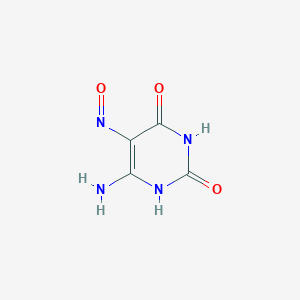
6-Amino-5-nitrosouracilo
Descripción general
Descripción
El clorhidrato de vancomicina es un antibiótico glucopéptido que se utiliza para tratar infecciones bacterianas graves, particularmente las causadas por Staphylococcus aureus resistente a la meticilina (SARM) y otras bacterias grampositivas . Se deriva de la bacteria Amycolatopsis orientalis y se introdujo por primera vez en la práctica clínica en 1958 . El clorhidrato de vancomicina se administra por vía intravenosa para infecciones sistémicas y por vía oral para infecciones en el tracto gastrointestinal .
Aplicaciones Científicas De Investigación
El clorhidrato de vancomicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El clorhidrato de vancomicina ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular en las bacterias . Se une al extremo D-alanil-D-alanina de las unidades precursoras de la pared celular, evitando su incorporación a la matriz de peptidoglicano . Esta inhibición debilita la pared celular bacteriana, lo que lleva a la lisis y muerte celular . Los principales objetivos moleculares de la vancomicina son los precursores de peptidoglicano en la pared celular bacteriana .
Safety and Hazards
6-Amino-5-nitrosouracil may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Direcciones Futuras
There are several papers that discuss the potential applications and future directions of 6-Amino-5-nitrosouracil. For instance, one paper discusses the synthesis and characterization of 5-nitroso-6-amino-uracil functionalized reduced graphene oxide for the detection of chromium ion in aqueous medium . Another paper discusses the novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate .
Análisis Bioquímico
Biochemical Properties
It is known to exist in different tautomeric forms, such as nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B)
Molecular Mechanism
The molecular mechanism of action of 6-Amino-5-nitrosouracil is not well-defined. It is known that the compound can exist in different tautomeric forms, which may have implications for its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El clorhidrato de vancomicina se produce a través de un complejo proceso de fermentación que involucra la bacteria Amycolatopsis orientalis . El caldo de fermentación se somete a una serie de pasos de purificación, incluida la extracción con disolvente, la precipitación y la cromatografía, para aislar el compuesto activo . El producto final se convierte entonces en su forma de sal de clorhidrato para uso médico .
Métodos de Producción Industrial
La producción industrial de clorhidrato de vancomicina implica la fermentación a gran escala en biorreactores, seguida del procesamiento posterior para purificar el antibiótico . Las condiciones de fermentación, como la temperatura, el pH y el suministro de nutrientes, se controlan cuidadosamente para optimizar el rendimiento de la vancomicina . El compuesto purificado se formula entonces en varias formas de dosificación, incluidas las soluciones intravenosas y las cápsulas orales .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de vancomicina experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución: La vancomicina puede sufrir reacciones de sustitución, particularmente en sus grupos hidroxilo y amino.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones químicas del clorhidrato de vancomicina incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como un pH y una temperatura específicos, para garantizar el resultado deseado .
Principales Productos Formados
Los principales productos formados a partir de las reacciones químicas del clorhidrato de vancomicina incluyen varios productos de degradación y formas modificadas del antibiótico . Estos productos se pueden analizar utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas .
Comparación Con Compuestos Similares
Compuestos Similares
Teicoplanina: Otro antibiótico glucopéptido con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Daptomicina: Un antibiótico lipopeptídico que interrumpe la función de la membrana celular bacteriana.
Singularidad del Clorhidrato de Vancomicina
El clorhidrato de vancomicina es único debido a su unión específica al extremo D-alanil-D-alanina en los precursores de la pared celular bacteriana, que es distinto de los mecanismos de acción de otros antibióticos como la linezolid y la daptomicina . Además, la vancomicina se utiliza a menudo como tratamiento de última instancia para infecciones graves causadas por bacterias multirresistentes .
Propiedades
IUPAC Name |
6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCSXFEWFSECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202819 | |
| Record name | 6-Amino-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-24-0, 63884-45-7 | |
| Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-nitrosouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC190656 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5442-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5442-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5442-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5442-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-nitrosouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aS,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate](/img/structure/B44763.png)

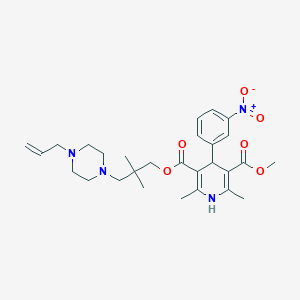
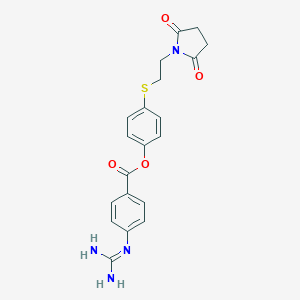

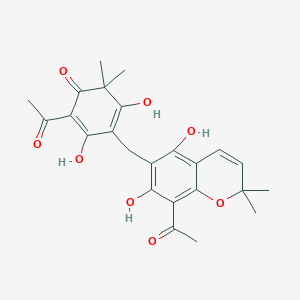

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
